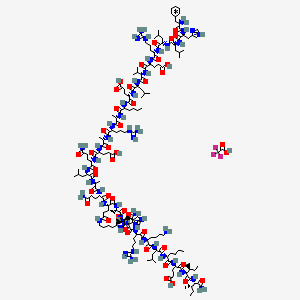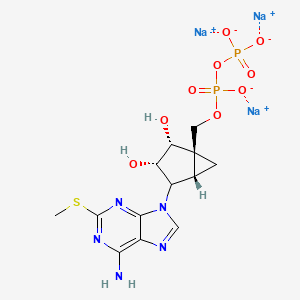
(N)-methanocarba-2-MeSADP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(N)-methanocarba-2-MeSADP is a synthetic compound that belongs to the class of methanocarba nucleotides These compounds are analogs of naturally occurring nucleotides and are designed to mimic their biological activity while offering enhanced stability and selectivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (N)-methanocarba-2-MeSADP typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the methanocarba ring: This step involves the cyclization of a suitable precursor to form the methanocarba ring structure.
Introduction of the 2-methylthio group: This is achieved through a substitution reaction where a thiol group is introduced at the 2-position of the methanocarba ring.
Attachment of the ADP moiety: The final step involves the coupling of the methanocarba ring with an adenosine diphosphate (ADP) moiety under specific reaction conditions, often using a coupling reagent such as carbodiimide.
Industrial Production Methods
While the industrial production of this compound is not widely documented, it would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing robust purification techniques such as chromatography.
化学反应分析
Types of Reactions
(N)-methanocarba-2-MeSADP can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The 2-methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or thiols.
Substitution: Formation of various substituted methanocarba derivatives.
科学研究应用
(N)-methanocarba-2-MeSADP has a wide range of applications in scientific research:
Chemistry: Used as a tool to study nucleotide analogs and their interactions with enzymes and receptors.
Biology: Employed in the investigation of cellular signaling pathways involving nucleotides.
Medicine: Potential therapeutic applications in targeting specific nucleotide receptors for the treatment of diseases.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用机制
The mechanism of action of (N)-methanocarba-2-MeSADP involves its interaction with specific nucleotide receptors, such as P2Y receptors. The compound mimics the natural ligand, adenosine diphosphate (ADP), and binds to these receptors, triggering a cascade of intracellular signaling events. This can lead to various physiological responses, depending on the receptor subtype and the cellular context.
相似化合物的比较
Similar Compounds
(N)-methanocarba-2-MeATP: Another methanocarba nucleotide analog with an adenosine triphosphate (ATP) moiety.
(N)-methanocarba-2-MeAMP: Analog with an adenosine monophosphate (AMP) moiety.
(N)-methanocarba-2-MeGTP: Guanosine triphosphate analog.
Uniqueness
(N)-methanocarba-2-MeSADP is unique due to its specific structural modifications, which confer enhanced stability and selectivity for certain nucleotide receptors. This makes it a valuable tool in both basic and applied research, offering advantages over other nucleotide analogs in terms of potency and specificity.
属性
分子式 |
C13H16N5Na3O9P2S |
|---|---|
分子量 |
549.28 g/mol |
IUPAC 名称 |
trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C13H19N5O9P2S.3Na/c1-30-12-16-10(14)6-11(17-12)18(4-15-6)7-5-2-13(5,9(20)8(7)19)3-26-29(24,25)27-28(21,22)23;;;/h4-5,7-9,19-20H,2-3H2,1H3,(H,24,25)(H2,14,16,17)(H2,21,22,23);;;/q;3*+1/p-3/t5-,7?,8+,9+,13+;;;/m1.../s1 |
InChI 键 |
ZYPJOXVKTCEBCA-PVMCGCOJSA-K |
手性 SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3[C@H]4C[C@]4([C@H]([C@H]3O)O)COP(=O)([O-])OP(=O)([O-])[O-])N.[Na+].[Na+].[Na+] |
规范 SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C4CC4(C(C3O)O)COP(=O)([O-])OP(=O)([O-])[O-])N.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B10772354.png)
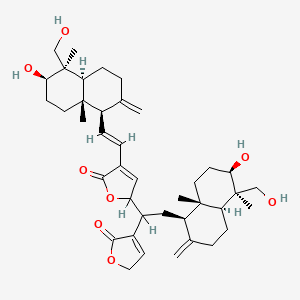
![9-benzyl-3-(dimethyl-1,2-oxazol-4-yl)-2-methoxy-7H,8H,9H-pyrrolo[2,3-c]1,5-naphthyridin-8-one](/img/structure/B10772359.png)
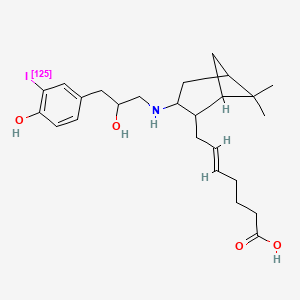

![(3R,5R)-7-[1-cyclohexyl-4-(4-fluorophenyl)-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10772392.png)
![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B10772397.png)
![2-[3-(2-benzylpyrrolidin-1-yl)-2-hydroxypropoxy]-6-chlorobenzonitrile](/img/structure/B10772399.png)
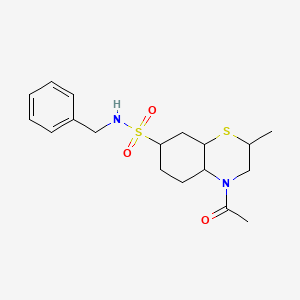
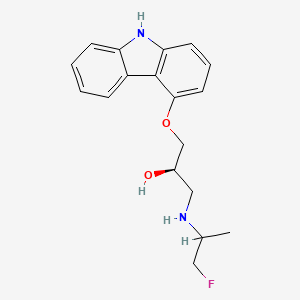
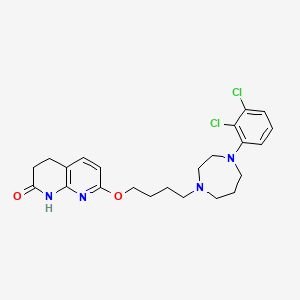
![7-(6-Methoxypyridin-3-yl)-1-(2-propoxyethyl)-3-(pyrazin-2-ylmethylamino)pyrido[3,4-b]pyrazin-2-one](/img/structure/B10772441.png)
![2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile](/img/structure/B10772449.png)
